molecular formula C16H21NO3 B14905523 (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid

(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B14905523
M. Wt: 275.34 g/mol
InChI Key: ZVGKSRYCAMAYDG-KGLIPLIRSA-N
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Description

(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a phenethylcarbamoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-dicarboxylic acid as the starting material.

    Formation of the Amide Bond: The carboxylic acid group at the 2-position is converted to an amide by reacting with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (1S,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient chiral resolution methods. Continuous flow reactors and automated chromatography systems can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: A structurally similar compound with a naphthalene ring instead of a cyclohexane ring.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pharmacological properties but different core structures.

Uniqueness

(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a phenethylcarbamoyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1S,2R)-2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13-,14+/m1/s1

InChI Key

ZVGKSRYCAMAYDG-KGLIPLIRSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NCCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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